![molecular formula C7H4BrN3O6 B1621514 2,4,6-Trinitrobenzyl bromide CAS No. 7195-50-8](/img/structure/B1621514.png)
2,4,6-Trinitrobenzyl bromide
Overview
Description
2,4,6-Trinitrobenzyl bromide is an organic compound with the molecular formula C7H4BrN3O6 . It has a molecular weight of 306.03 .
Synthesis Analysis
The synthesis of 2,4,6-Trinitrobenzyl bromide involves the reaction of 2,4,6-trinitrotoluene with an alkali metal hypobromite . This reaction yields 2,4,6-Trinitrobenzyl bromide . The process is considered safer and less tedious than previous methods, which involved pressurized bromination of trinitrotoluene and further reaction of trinitrobenzyl bromide via trinitrotoluol and phosphorous pentachloride .Molecular Structure Analysis
The molecular structure of 2,4,6-Trinitrobenzyl bromide consists of seven carbon atoms, four hydrogen atoms, one bromine atom, three nitrogen atoms, and six oxygen atoms .Physical And Chemical Properties Analysis
2,4,6-Trinitrobenzyl bromide has a predicted boiling point of 389.7±37.0 °C and a predicted density of 1.981±0.06 g/cm3 . Its melting point is 67 °C .Scientific Research Applications
Synthesis of Pyridines and Pyrimidines
2,4,6-Trinitrobenzyl bromide can be used in the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines . This is achieved by using commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . This multicomponent synthetic route involves Lewis acids playing an important role in selectively synthesizing six-membered heterocycles .
Preparation of Trinitrobenzyl Halides
2,4,6-Trinitrobenzyl bromide can be prepared by a simple reaction involving trinitrotoluene and an alkali metal hypohalite . The reaction of 2,4,6-trinitrotoluene with an alkali metal hypochlorite or an alkali metal hypobromite will yield the appropriate 2,4,6-trinitrobenzyl chloride or 2,4,6- trinitrobenzyl bromide .
Thermodynamic Property Analysis
2,4,6-Trinitrobenzyl bromide can be used in thermodynamic property analysis . This involves the use of dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
properties
IUPAC Name |
2-(bromomethyl)-1,3,5-trinitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O6/c8-3-5-6(10(14)15)1-4(9(12)13)2-7(5)11(16)17/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOWWYUYNQRCOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])CBr)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372944 | |
Record name | 2,4,6-TRINITROBENZYL BROMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trinitrobenzyl bromide | |
CAS RN |
7195-50-8 | |
Record name | 2,4,6-TRINITROBENZYL BROMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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